2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide
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Overview
Description
2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause significant changes in physiological parameters such as blood pressure, heart rate, and body temperature. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide is its potential as an antitumor agent, which makes it a valuable tool for cancer research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide. One potential direction is to investigate its potential as a fluorescent probe for detecting and imaging biological molecules. Another direction is to explore its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide involves the reaction of 2,2-dimethylpropanal with thiosemicarbazide, followed by the reaction of the resulting compound with 2-chloroacetic acid and 2-thiophenecarboxaldehyde. The final product is obtained through the reaction of the intermediate compound with acetic anhydride.
Scientific Research Applications
2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an antitumor agent, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its potential as a fluorescent probe for detecting and imaging biological molecules. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
2,2-dimethyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)11(16)13-7-9-14-10(15-17-9)8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZSUIIIWJXIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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